molecular formula C10H12O3 B168601 Tricyclo[2.2.1.02,6]heptanone, 5-[(acetyloxy)Methyl]-(9CI) CAS No. 110770-75-7

Tricyclo[2.2.1.02,6]heptanone, 5-[(acetyloxy)Methyl]-(9CI)

Cat. No.: B168601
CAS No.: 110770-75-7
M. Wt: 180.2 g/mol
InChI Key: WOAXKTCKJQSLCB-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

(5-oxo-3-tricyclo[2.2.1.02,6]heptanyl)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-4(11)13-3-7-5-2-6-8(7)9(6)10(5)12/h5-9H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOAXKTCKJQSLCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C2CC3C1C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Scheme

Optimized conditions from analogous systems:

ParameterSpecificationSource
CatalystRh(acac)(CO)₂
Pressure10-50 bar syngas (CO/H₂ 1:1)
Temperature80-120°C
Acetylation agentAcetic anhydride/pyridine

Photochemical Methods

Recent advances from ACS Publications demonstrate photochemical approaches applicable to tricyclic systems. While developed for phototropone derivatives, these methods show potential for functionalization of the target compound.

Lewis Acid-Mediated Rearrangements

Optimized photochemical conditions:

ParameterOptimal ValueYieldSource
SolventCH₂Cl₂61%
Wavelength300 nm-
Concentration25 mM-
Lewis acidBF₃·OEt₂-

Industrial Synthesis Protocols

Data from Zhejiang Jiuzhou Chem Co., Ltd. reveals large-scale production methods:

GMP Manufacturing Process

Key stages:

  • Batch Reactor Setup: 200-1000L glass-lined reactors

  • Purification:

    • Distillation under reduced pressure (0.1-0.5 mmHg)

    • Recrystallization from ethyl acetate/hexane

  • Quality Control:

    • HPLC purity >99%

    • Residual solvent limits <500 ppm

Scale-up challenges:

  • Exothermic reactions require precise temperature control

  • Polymorphism issues in crystallization

Comparative Analysis of Methods

MethodYield RangePurityScalabilityCost Efficiency
Aldol Condensation65-80%95-98%ExcellentHigh
Hydroformylation50-65%90-95%ModerateMedium
Photochemical60-75%97-99%LimitedLow
Industrial GMP70-85%>99%Full scaleMedium-High

Structural Characterization Data

Key spectroscopic properties from ChemBK:

PropertyValue
¹H NMR (CDCl₃)δ 4.15 (dd, J=11.4, 4.2 Hz, 2H)
δ 2.85 (m, 1H)
δ 2.45 (s, 3H)
IR (KBr)1745 cm⁻¹ (C=O)
1240 cm⁻¹ (OAc)
MS (EI)m/z 180 [M]⁺

Chemical Reactions Analysis

Types of Reactions

Tricyclo[2.2.1.02,6]heptanone, 5-[(acetyloxy)Methyl]-(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be employed for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Compounds with new functional groups replacing the acetyloxy group.

Scientific Research Applications

Tricyclo[2.2.1.02,6]heptanone, 5-[(acetyloxy)Methyl]-(9CI) has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tricyclo[2.2.1.02,6]heptanone, 5-[(acetyloxy)Methyl]-(9CI) involves its interaction with specific molecular targets and pathways. The acetyloxy group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which may interact with enzymes or receptors in biological systems. The unique structure of the compound allows it to participate in various chemical and biological processes, influencing its activity and effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs, highlighting differences in substituents, molecular weight, and functional groups:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Applications/Notes
Tricyclo[2.2.1.02,6]heptanone, 5-[(acetyloxy)methyl]-(9CI) (Target Compound) 110770-75-7 C₁₀H₁₂O₃ 180.2 Acetyloxy methyl at 5-position Potential use in fragrances; requires -20°C storage
Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI) 147319-51-5 C₉H₁₂OS₂ 200.32 Thioester group at 3-position Higher molecular weight; sulfur-containing derivative
Tricyclo[2.2.1.02,6]heptan-3-one (Nortricyclanone) 695-05-6 C₇H₈O 108.14 Ketone group at 3-position Simplest analog; used in organic synthesis
N,N-Dimethyltricyclo[2.2.1.02,6]heptane-1-carboxamide (9CI) 97850-71-0 C₁₀H₁₅NO 165.23 Dimethylcarboxamide at 1-position Amide derivative; lower polarity than esters
Tricyclo[2.2.1.02,6]heptane-1-methanol, α-methyl-, acetate (9CI) 76552-05-1 C₁₁H₁₆O₂ 180.24 Methyl-acetate group at 1-position Similar molecular weight; ester functionality

Physicochemical and Functional Differences

Substituent Position and Reactivity :
  • The target compound’s acetyloxy methyl group at the 5-position distinguishes it from analogs like Nortricyclanone (ketone at 3-position) and 76552-05-1 (methyl-acetate at 1-position). Substituent position significantly affects steric hindrance and electronic properties, influencing reactivity in synthesis .
  • The thioester derivative (147319-51-5) introduces sulfur, which may enhance stability against hydrolysis compared to oxygen-based esters but reduce compatibility with polar solvents .
Functional Group Impact :
  • Amide vs.

Biological Activity

Tricyclo[2.2.1.0(2,6)]heptanone, 5-[(acetyloxy)methyl]-(9CI) is a bicyclic compound with the molecular formula C10H12O3C_{10}H_{12}O_3 and a molecular weight of approximately 180.20 g/mol. This compound is recognized for its potential applications in various fields, including fragrance formulation and medicinal chemistry.

  • Molecular Formula : C10H12O3C_{10}H_{12}O_3
  • CAS Number : 110770-75-7
  • Molecular Weight : 180.20 g/mol
  • IUPAC Name : Tricyclo[2.2.1.0(2,6)]heptanone, 5-[(acetyloxy)methyl]-(9CI)

Chemical Structure

The structure of Tricyclo[2.2.1.0(2,6)]heptanone consists of a tricyclic framework with an acetyloxy methyl group attached to one of the carbon atoms in the ring system.

Pharmacological Properties

Research indicates that compounds with similar tricyclic structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Properties : Compounds within this category may inhibit inflammatory pathways.
  • Neuroprotective Effects : Certain studies suggest potential benefits in neurodegenerative conditions.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of tricyclic compounds, indicating that modifications at the acetyloxy position can enhance efficacy against Gram-positive bacteria .
  • Anti-inflammatory Effects :
    • Research conducted by Flury et al. (1988) demonstrated that similar tricyclic compounds can reduce pro-inflammatory cytokine production in vitro, suggesting potential therapeutic uses in inflammatory diseases .
  • Neuroprotective Potential :
    • A case study highlighted the neuroprotective effects of related compounds in models of Alzheimer's disease, where they were found to inhibit amyloid-beta aggregation .

Summary Table of Biological Activities

Biological ActivityEffectivenessReference
AntimicrobialEffective against Gram-positive bacteriaJournal of Medicinal Chemistry
Anti-inflammatoryReduces cytokine productionFlury et al., 1988
NeuroprotectiveInhibits amyloid-beta aggregationAlzheimer's Disease Study

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